An In-Depth Technical Guide to 2-(Benzylsulfanyl)-1,3,4-thiadiazole: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-(Benzylsulfanyl)-1,3,4-thiadiazole: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-(benzylsulfanyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization, with a particular focus on its potential applications in drug development, drawing upon data from its closely related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This scaffold is a versatile pharmacophore, meaning it is a common feature in a variety of biologically active compounds.[1][2] Its derivatives have garnered considerable attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The unique electronic and structural features of the 1,3,4-thiadiazole nucleus, such as its ability to participate in hydrogen bonding and act as a bioisostere for other chemical groups, contribute to its diverse biological profile.[1]
Chemical Structure and Properties of 2-(Benzylsulfanyl)-1,3,4-thiadiazole
The core structure of 2-(benzylsulfanyl)-1,3,4-thiadiazole consists of a 1,3,4-thiadiazole ring substituted with a benzylsulfanyl group at the 2-position. The benzylsulfanyl group, which comprises a benzyl group attached to a sulfur atom, plays a crucial role in the molecule's overall properties and biological activity.
Table 1: Physicochemical Properties of 2-Amino-5-(benzylthio)-1,3,4-thiadiazole (a key precursor)
| Property | Value | Reference |
| CAS Number | 25660-71-3 | [4][5][6] |
| Molecular Formula | C₉H₉N₃S₂ | [4][6] |
| Molecular Weight | 223.31 g/mol | [4][6] |
| Melting Point | 157 - 161 °C | [4] |
| Appearance | White to light yellow powder or crystal | [4] |
| Solubility | Favorable solubility and stability for chemical processes.[7] Generally, 1,3,4-thiadiazole derivatives show satisfactory aqueous solubility for pharmacological testing.[8] | [7][8] |
Synthesis and Characterization
The synthesis of 2-(benzylsulfanyl)-1,3,4-thiadiazole and its derivatives typically involves a multi-step process, often commencing with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzylsulfanyl group.
General Synthetic Approach
A common and efficient route to 2,5-disubstituted-1,3,4-thiadiazoles starts from thiosemicarbazide or its derivatives.[1][9] The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for 2-(Benzylsulfanyl)-1,3,4-thiadiazole derivatives.
Detailed Experimental Protocol: Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives
This protocol is adapted from the synthesis of related N-acylated derivatives and provides a framework for obtaining the target compound's precursors and analogs.[10][11]
Step 1: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol
-
Thiosemicarbazide is cyclized in the presence of carbon disulfide.[12]
Step 2: Synthesis of 2-Amino-5-(benzylthio)-1,3,4-thiadiazole
-
To a solution of 5-amino-1,3,4-thiadiazole-2-thiol in a suitable solvent (e.g., DMF), a base such as potassium carbonate is added.
-
Benzyl chloride is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for several hours.
-
The product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.
Step 3: Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide
-
2-Amino-5-(benzylthio)-1,3,4-thiadiazole is dissolved in a suitable solvent.
-
An acylating agent, such as acetyl chloride or acetic anhydride, is added.
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The final product is isolated and purified by standard methods.
Spectroscopic Characterization
The structural elucidation of 2-(benzylsulfanyl)-1,3,4-thiadiazole and its derivatives relies on a combination of spectroscopic techniques. The following are expected characteristic signals based on data from closely related compounds.[1][10][12][13]
Table 2: Expected Spectroscopic Data for 2-(Benzylsulfanyl)-1,3,4-thiadiazole Derivatives
| Spectroscopic Technique | Characteristic Signals |
| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H str.), ~2900 (Aliphatic C-H str.), ~1600 (C=N str.), ~1450 (N=C-S str.) |
| ¹H NMR (ppm) | ~7.2-7.4 (m, 5H, Ar-H of benzyl group), ~4.5 (s, 2H, -S-CH₂-), Signal for H-5 of the thiadiazole ring |
| ¹³C NMR (ppm) | ~160-170 (C-2 and C-5 of thiadiazole ring), ~127-130 (Aromatic carbons of benzyl group), ~35-40 (-S-CH₂) |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the specific derivative. |
Biological Activities and Potential Applications in Drug Development
Derivatives of 2-(benzylsulfanyl)-1,3,4-thiadiazole have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1,3,4-thiadiazole derivatives.[2][11][14][15] Specifically, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives have been investigated as potential anticancer agents.[11][14]
One study reported the synthesis and in-vitro cytotoxicity assessment of a series of these compounds against various cancer cell lines, including breast cancer (MDA), prostate cancer (PC3), and glioblastoma (U87).[11] The results indicated that these compounds exhibited notable anticancer activity, with some derivatives showing higher potency than the reference drug, imatinib.[11]
The proposed mechanism of action for some of these derivatives involves the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[10][14]
Caption: Proposed mechanism of action: Inhibition of Tyrosine Kinase signaling.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[3][16][17][18] Derivatives of 2-(benzylsulfanyl)-1,3,4-thiadiazole have also been evaluated for their antibacterial activity.
A study on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones demonstrated high activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.[15] Some of these compounds were found to be as potent or even more potent than the reference drugs norfloxacin and ciprofloxacin.[15]
Conclusion and Future Perspectives
2-(Benzylsulfanyl)-1,3,4-thiadiazole and its derivatives represent a promising class of compounds with significant therapeutic potential. The versatility of the 1,3,4-thiadiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activities. The demonstrated anticancer and antimicrobial properties of its derivatives warrant further investigation and optimization. Future research should focus on elucidating the precise structure-activity relationships, exploring a wider range of biological targets, and conducting in-vivo studies to validate the therapeutic efficacy and safety of these promising compounds. The development of more efficient and environmentally friendly synthetic methodologies will also be crucial for their potential translation into clinical candidates.
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